2-(3-Methylthiophen-2-YL)acetic acid

Vue d'ensemble

Description

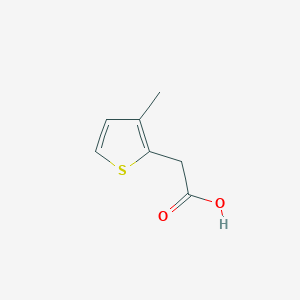

2-(3-Methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)acetic acid typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts acylation of 3-methylthiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Applications De Recherche Scientifique

2-(3-Methylthiophen-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of anticonvulsant and analgesic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mécanisme D'action

The mechanism of action of 2-(3-Methylthiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as voltage-gated sodium and calcium channels, as well as GABA transporters. These interactions can modulate neuronal activity, leading to anticonvulsant and analgesic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thiopheneacetic acid: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.

3-Methylthiophene: Does not contain the acetic acid functional group, limiting its applications in medicinal chemistry.

Thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the thiophene ring

Uniqueness

2-(3-Methylthiophen-2-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid functional group.

Activité Biologique

2-(3-Methylthiophen-2-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its analgesic, anticonvulsant, and neuroprotective properties, supported by various studies and data.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a methylthiophene moiety attached to an acetic acid group, which is significant for its biological interactions.

1. Antinociceptive Activity

Research has indicated that derivatives of this compound exhibit significant antinociceptive effects. In a study assessing various compounds, it was found that several derivatives demonstrated considerable analgesic properties in mouse models. The results indicated that these compounds reduced acetic acid-induced writhing behavior, a common method for evaluating analgesic activity.

Key Findings:

- Compounds demonstrated significant reduction in pain responses.

- The most effective derivatives showed ED50 values lower than traditional analgesics like valproic acid.

2. Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives were evaluated using the maximal electroshock (MES) and the 6 Hz tests. These studies highlighted the ability of certain compounds to protect against seizures in animal models.

Key Findings:

- Compounds demonstrated significant anticonvulsant activity.

- The protection rate against seizures was notably high for some derivatives.

| Compound | Protection Rate (%) | Test Type |

|---|---|---|

| 4 | >50 | MES |

| 6 | >50 | 6 Hz |

3. Neuroprotective Activity

Neuroprotective effects were also observed in studies involving models of neurodegeneration. Compounds derived from this compound showed promise in protecting neuronal cells from oxidative stress and apoptosis.

Key Findings:

- Significant reduction in caspase-3/7 activity was noted.

- Compounds exhibited protective effects against glutamate-induced neurotoxicity.

| Compound | Model Used | Protective Effect |

|---|---|---|

| 28 | Glutamate-induced damage | High |

The biological activities of this compound are attributed to its interaction with various ion channels and receptors:

- Voltage-Gated Sodium Channels : Compounds showed moderate inhibition, which may contribute to their anticonvulsant effects.

- TRPV1 Receptors : Some derivatives displayed varying affinities for TRPV1 receptors, correlating with their analgesic properties.

Case Studies

Several case studies have been documented regarding the use of these compounds in pain management and seizure control:

- A study on diabetic neuropathy indicated that certain derivatives significantly alleviated tactile allodynia while exhibiting minimal effects on thermal hyperalgesia, suggesting a targeted action profile .

- Another investigation into neuroprotective mechanisms revealed that specific compounds could mitigate oxidative stress in neuronal cells, presenting potential therapeutic avenues for neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(3-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJNMDKPCCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.